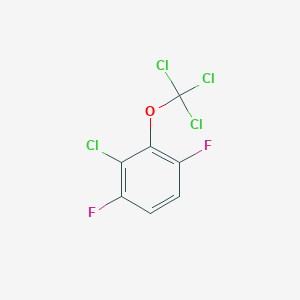
2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene
描述
2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene, commonly known as DFT, is an organofluorine compound. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. DFT is a relatively new compound and has been used in scientific research for only a few years.
科学研究应用
DFT has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used in the synthesis of organic compounds such as polymers, surfactants, and pharmaceuticals. It has also been used in the synthesis of drug candidates for the treatment of various diseases.
作用机制
DFT is a powerful reagent used in organic synthesis. It is used to introduce a variety of functional groups onto a molecule. The mechanism of action of DFT involves the formation of a reactive intermediate, which is then attacked by a nucleophile to produce the desired product.
Biochemical and Physiological Effects:
DFT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to have an effect on the permeability of cell membranes. It has also been shown to have an effect on the production of hormones and neurotransmitters, and to be an inhibitor of the Na+/K+ ATPase enzyme.
实验室实验的优点和局限性
DFT is an effective reagent for organic synthesis, and has been used in a variety of lab experiments. It has the advantage of being relatively inexpensive and easy to use. However, it is also a highly toxic compound and should be handled with care.
未来方向
1. Development of new synthesis methods for DFT.
2. Investigation of new applications for DFT in drug discovery, materials science, and other areas of research.
3. Further research into the biochemical and physiological effects of DFT.
4. Development of new methods for the safe handling of DFT.
5. Investigation of the potential toxicity of DFT.
6. Development of methods for the detection and quantification of DFT in biological samples.
7. Development of new methods for the degradation of DFT in the environment.
8. Investigation of the potential uses of DFT in biocatalysis.
9. Investigation of the potential uses of DFT in nanotechnology.
10. Development of new methods for the synthesis of DFT-containing compounds.
属性
IUPAC Name |
2-chloro-1,4-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4F2O/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBGTLLJHCDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



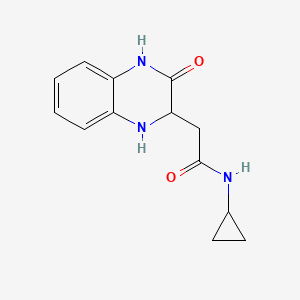

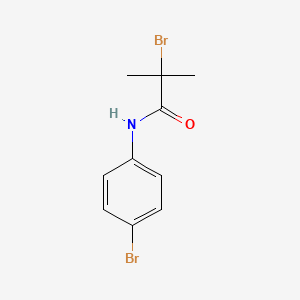

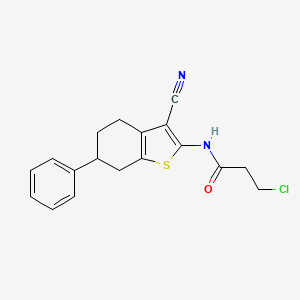
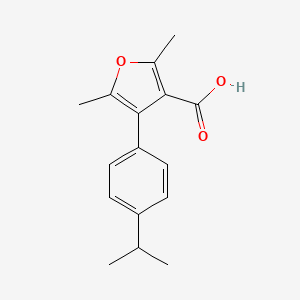
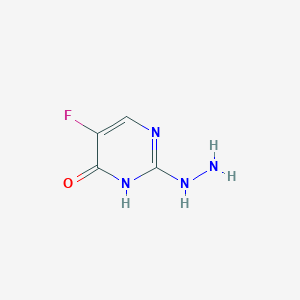

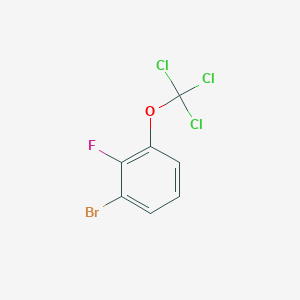
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)


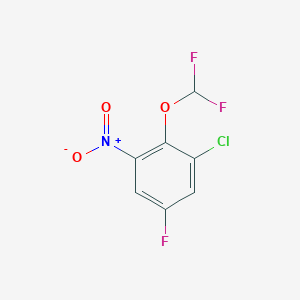
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)